molecular formula C11H9FN2O2 B2424181 3-Fluoro-5-(1-methylpyrazol-3-yl)benzoic acid CAS No. 1691945-67-1

3-Fluoro-5-(1-methylpyrazol-3-yl)benzoic acid

Cat. No. B2424181
CAS RN: 1691945-67-1
M. Wt: 220.203
InChI Key: YDWONTDNMUALKW-UHFFFAOYSA-N
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Description

3-Fluoro-5-(1-methylpyrazol-3-yl)benzoic acid, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPB is a derivative of benzoic acid and is widely used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(1-methylpyrazol-3-yl)benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of pro-inflammatory prostaglandins. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and cancer. Furthermore, this compound has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2 and PKC in a dose-dependent manner. This compound has also been found to inhibit the expression of pro-inflammatory cytokines and chemokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that this compound exhibits anti-inflammatory and anti-cancer activities in animal models. This compound has been shown to reduce the severity of inflammation in various animal models of inflammatory diseases such as rheumatoid arthritis and asthma. This compound has also been found to inhibit the growth of tumors in various animal models of cancer.

Advantages and Limitations for Lab Experiments

3-Fluoro-5-(1-methylpyrazol-3-yl)benzoic acid has several advantages and limitations for lab experiments. One of the advantages of this compound is its high purity and stability, which makes it suitable for various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-Fluoro-5-(1-methylpyrazol-3-yl)benzoic acid. One direction is to further investigate the mechanism of action of this compound, which can provide insights into its potential applications in various fields. Another direction is to explore the use of this compound in combination with other compounds, which can enhance its therapeutic efficacy. Furthermore, future research can focus on the development of new synthetic methods for this compound, which can improve its accessibility and reduce its cost. Finally, future research can investigate the potential applications of this compound in other fields such as material science and catalysis.

Synthesis Methods

The synthesis of 3-Fluoro-5-(1-methylpyrazol-3-yl)benzoic acid involves the reaction of 3-fluorobenzoyl chloride with 1-methyl-3-pyrazolecarboxylic acid in the presence of triethylamine. The reaction yields this compound as a white solid, which can be purified by recrystallization. The purity of the compound can be determined by using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Scientific Research Applications

3-Fluoro-5-(1-methylpyrazol-3-yl)benzoic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. This compound has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in various inflammatory diseases such as rheumatoid arthritis, asthma, and multiple sclerosis. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to inhibit the replication of various viruses such as influenza virus and hepatitis C virus.

properties

IUPAC Name

3-fluoro-5-(1-methylpyrazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-14-3-2-10(13-14)7-4-8(11(15)16)6-9(12)5-7/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWONTDNMUALKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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